molecular formula C17H15ClF3N5 B14924194 4-(4-chlorophenyl)-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-6-(trifluoromethyl)pyrimidin-2-amine

4-(4-chlorophenyl)-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-6-(trifluoromethyl)pyrimidin-2-amine

Cat. No.: B14924194
M. Wt: 381.8 g/mol
InChI Key: GEEMZWNQURGEKN-UHFFFAOYSA-N
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Description

4-(4-chlorophenyl)-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-6-(trifluoromethyl)pyrimidin-2-amine is a complex organic compound characterized by its unique structure, which includes a chlorophenyl group, a pyrazolylmethyl group, and a trifluoromethylpyrimidinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-chlorophenyl)-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-6-(trifluoromethyl)pyrimidin-2-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the chlorophenyl intermediate: This step involves the chlorination of a phenyl ring to introduce the chlorine atom.

    Synthesis of the pyrazolylmethyl intermediate:

    Coupling of intermediates: The chlorophenyl and pyrazolylmethyl intermediates are coupled under specific reaction conditions to form the desired compound.

    Introduction of the trifluoromethyl group:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

4-(4-chlorophenyl)-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-6-(trifluoromethyl)pyrimidin-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into reduced forms with different functional groups.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Substitution reactions often involve reagents like halogens, acids, and bases under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

4-(4-chlorophenyl)-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-6-(trifluoromethyl)pyrimidin-2-amine has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-(4-chlorophenyl)-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-6-(trifluoromethyl)pyrimidin-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-chlorophenyl)-N-methyl-6-(trifluoromethyl)pyrimidin-2-amine
  • 4-(4-chlorophenyl)-N-[(1H-pyrazol-4-yl)methyl]-6-(trifluoromethyl)pyrimidin-2-amine

Uniqueness

4-(4-chlorophenyl)-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-6-(trifluoromethyl)pyrimidin-2-amine is unique due to the presence of the dimethyl group on the pyrazole ring, which may confer distinct chemical and biological properties compared to similar compounds. This structural feature can influence the compound’s reactivity, stability, and interaction with molecular targets.

Properties

Molecular Formula

C17H15ClF3N5

Molecular Weight

381.8 g/mol

IUPAC Name

4-(4-chlorophenyl)-N-[(1,5-dimethylpyrazol-4-yl)methyl]-6-(trifluoromethyl)pyrimidin-2-amine

InChI

InChI=1S/C17H15ClF3N5/c1-10-12(9-23-26(10)2)8-22-16-24-14(7-15(25-16)17(19,20)21)11-3-5-13(18)6-4-11/h3-7,9H,8H2,1-2H3,(H,22,24,25)

InChI Key

GEEMZWNQURGEKN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NN1C)CNC2=NC(=CC(=N2)C(F)(F)F)C3=CC=C(C=C3)Cl

Origin of Product

United States

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